N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This particular compound is characterized by the presence of a benzoxazole ring attached to a phenyl group, which is further connected to a trichloroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Trichloroacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The trichloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trichloroacetamide group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or ketone derivatives.
Reduction Products: Reduction can yield amine or alcohol derivatives.
Hydrolysis Products: Hydrolysis typically results in the formation of carboxylic acid derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Material Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-yl)phenyl]amine: Another benzoxazole derivative with similar biological activities.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A compound with similar photophysical properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-15(17,18)14(21)19-10-7-5-9(6-8-10)13-20-11-3-1-2-4-12(11)22-13/h1-8H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCEBJWTSOZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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